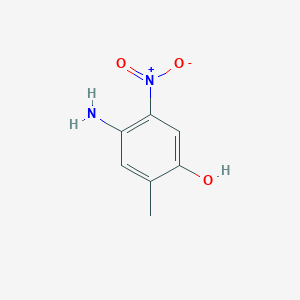

4-Amino-2-methyl-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-amino-2-methyl-5-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,8H2,1H3 |

InChI Key |

ANHZPHIPRWOGCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])N |

Origin of Product |

United States |

Historical Trajectory of Research on Aromatic Nitro Amino Phenols

The study of aromatic nitro-amino-phenols is intrinsically linked to the historical development of organic synthesis and the dye industry. Research into aromatic nitro compounds gained significant momentum with the advent of nitration techniques, a key reaction for introducing the nitro group onto aromatic rings. nih.govwikipedia.org Early investigations into aromatic compounds, including phenols, laid the groundwork for understanding their reactivity and potential for functionalization.

The synthesis of nitroaromatic compounds, primarily through the nitration of precursors like benzene (B151609), toluene, and phenol (B47542), became a cornerstone of industrial chemistry. nih.gov These compounds served as crucial starting materials for a vast array of products, including explosives, pesticides, and, most notably, synthetic dyes. nih.govscispace.com The reduction of the nitro group to an amino group was another pivotal development, enabling the creation of aromatic amines, a major class of industrial feedstocks. nih.govslideshare.net

Within this context, the synthesis and study of phenols containing both nitro and amino groups emerged. These compounds were recognized for their unique properties, often exhibiting color and demonstrating complex chemical behaviors due to the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups. wikipedia.orgnih.gov The systematic investigation of these structures was driven by the need for new dyes and intermediates in various chemical manufacturing processes. nih.gov The development of analytical techniques, such as spectroscopy, further propelled the ability to characterize these complex molecules and understand their structural nuances.

Significance of 4 Amino 2 Methyl 5 Nitrophenol As a Model Compound for Chemical Investigations

Substituted nitrophenols, in general, serve as valuable model systems for studying fundamental chemical and physical processes. nih.gov They are frequently used to investigate excited-state dynamics in aromatic molecules that possess both electron-donating and electron-withdrawing substituents. nih.gov The specific arrangement of functional groups in 4-Amino-2-methyl-5-nitrophenol makes it a particularly interesting subject for such studies.

The presence of the nitro group, a strong electron-withdrawing group, alongside the electron-donating amino and hydroxyl groups, creates a complex electronic environment within the molecule. This "push-pull" electronic structure is a key area of investigation in physical organic chemistry. Furthermore, nitrophenols have been utilized as model compounds to study the role of pH in the ozonation reactions of phenolic compounds in wastewater treatment research. longdom.org

Reaction Mechanisms and Chemical Transformations of 4 Amino 2 Methyl 5 Nitrophenol

Redox Chemistry of Nitro and Amino Groups

The presence of both an oxidizable amino group and a reducible nitro group on the same aromatic ring allows 4-Amino-2-methyl-5-nitrophenol to participate in a range of redox reactions. The phenolic hydroxyl group also contributes to the molecule's oxidative pathways.

The reduction of the nitro group is a common transformation. This process can be achieved through various methods, including catalytic hydrogenation and chemical reducing agents. The reduction typically proceeds in a stepwise manner, involving nitroso and hydroxylamino intermediates before yielding the corresponding amine. The specific product can often be controlled by the choice of reducing agent and reaction conditions. spcmc.ac.in For instance, selective reduction of one nitro group in a polynitro compound is possible with reagents like ammonium (B1175870) polysulfide (Zinin reduction) or stannous chloride. spcmc.ac.in

The general mechanism for nitro group reduction involves multiple electron and proton transfers. For example, using sodium borohydride (B1222165) (NaBH₄) in an aqueous medium, the process involves the generation of hydrogen, which then adsorbs onto a catalyst surface and hydrogenates the nitro group. mdpi.com This reduction is a six-electron process to fully convert the nitro group to an amino group. mdpi.com

Microbial and enzymatic reductions of nitroaromatic compounds are also well-documented. Some bacterial nitroreductases can reduce nitro groups to the corresponding amino groups. researchgate.net These enzymes can operate via single or two-electron transfer mechanisms. Oxygen-insensitive nitroreductases, for example, catalyze the two-electron reduction of nitroaromatics to nitroso and then hydroxylamino derivatives. nih.gov

The amino and phenolic hydroxyl groups are susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone derivatives, such as quinone-imines. The phenolic hydroxyl group can be oxidized to form quinones using reagents like potassium permanganate (B83412) or hydrogen peroxide. evitachem.com

The oxidation potential of phenols and anilines is influenced by the nature and position of other substituents on the aromatic ring. rsc.org Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. In the case of this compound, the electron-donating amino and methyl groups are expected to facilitate oxidation, while the electron-withdrawing nitro group would have the opposite effect. researchgate.net

The oxidation of similar compounds, like 4-nitrophenol (B140041), has been studied in various systems. For example, the oxidation of 4-nitrophenol can yield products like hydroquinone (B1673460) and benzoquinone. researchgate.net In biological systems, enzymes like monooxygenases can hydroxylate nitrophenols, leading to the removal of the nitro group. nih.govnih.gov

The electrochemical behavior of aminophenols has been investigated using techniques like cyclic voltammetry. researchgate.net These studies reveal that aminophenols can undergo redox processes at electrode surfaces. The oxidation of 4-aminophenol (B1666318), for instance, is an adsorption-controlled process. researchgate.net The presence of surfactants can modify the electrode surface and enhance the sensitivity and stability of the redox process. researchgate.net The pH of the solution also plays a crucial role in the electrochemical behavior of aminophenols. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substituents on the benzene (B151609) ring of this compound govern its reactivity and the regioselectivity of aromatic substitution reactions.

The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and ortho-, para- directors for electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.com The methyl (-CH₃) group is a weak activating group and also an ortho-, para- director. masterorganicchemistry.comstackexchange.com Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta- director for electrophilic aromatic substitution because it withdraws electron density from the ring. spcmc.ac.inacs.org

The combined effect of these groups makes the aromatic ring of this compound electron-rich in certain positions and electron-poor in others, directing the course of substitution reactions. For electrophilic attack, the positions ortho and para to the powerful activating amino and hydroxyl groups are favored, though steric hindrance from the methyl group may play a role. masterorganicchemistry.com

For nucleophilic aromatic substitution (SNA r), the presence of a strong electron-withdrawing group like the nitro group is crucial for activating the ring towards attack by a nucleophile. libretexts.orgmasterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In electrophilic aromatic substitution reactions, the directing effects of the substituents determine the position of the incoming electrophile. When multiple activating groups are present, the strongest activator generally dictates the regioselectivity. masterorganicchemistry.com In this compound, the amino and hydroxyl groups are the most powerful activators.

The positions available for electrophilic substitution are C-3 and C-6. The position C-6 is ortho to the amino group and meta to the hydroxyl and nitro groups. The position C-3 is ortho to both the hydroxyl and methyl groups, and meta to the amino and nitro groups. The interplay of the electronic and steric effects of all four substituents would determine the final product distribution in an electrophilic substitution reaction. masterorganicchemistry.com For instance, nitration of similar substituted phenols is highly regioselective, often directed by the most activating groups present. scirp.orgsemanticscholar.org

Nucleophilic Substitution Pathways of the Nitro Group

The nitro group in aromatic compounds, particularly when activated by other electron-withdrawing substituents or when positioned appropriately relative to electron-donating groups, can be susceptible to nucleophilic aromatic substitution (SNA_r). In the case of this compound, the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus a target for nucleophilic attack.

The generally accepted mechanism for nucleophilic aromatic substitution on nitroarenes involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is negatively charged and its stability is crucial for the reaction to proceed. The presence of electron-withdrawing groups helps to delocalize this negative charge, thereby stabilizing the intermediate.

It is important to note that the relative positions of the substituents play a critical role. The amino and hydroxyl groups, being electron-donating, can influence the electron density at different positions of the ring, which in turn affects the susceptibility of the nitro group to be displaced.

Condensation and Coupling Reactions

The presence of both an amino group and a phenolic hydroxyl group on the same molecule opens up numerous possibilities for condensation and coupling reactions, leading to the formation of a diverse range of products, from simple Schiff bases to complex polymeric structures.

The primary amino group in this compound is nucleophilic and can readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This condensation reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the Schiff base. nih.gov

The reaction is often catalyzed by acids or bases and is usually reversible. The general scheme for Schiff base formation is as follows:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Aldehyde) + (this compound) → (Schiff Base) + (Water)

The formation of Schiff bases from various aminophenols has been widely reported, highlighting the synthetic utility of this reaction. researchgate.netrsc.orgbohrium.com These Schiff bases can serve as versatile intermediates for the synthesis of various heterocyclic compounds and are also known for their coordination chemistry with metal ions.

The phenolic hydroxyl group in this compound imparts reactivity towards oxidative coupling reactions. These reactions typically proceed through radical intermediates. In the presence of an oxidizing agent, the phenol (B47542) can be oxidized to a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

Two of these phenoxy radicals can then couple to form a new carbon-carbon or carbon-oxygen bond, leading to the formation of biphenolic structures or other coupled products. researchgate.net The regioselectivity of the coupling (i.e., whether it occurs at the ortho or para position to the hydroxyl group) is influenced by the steric and electronic effects of the other substituents on the ring. researchgate.net

Given the substitution pattern of this compound, oxidative coupling could potentially lead to the formation of dimeric or oligomeric structures through the linkage of two or more monomer units.

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable monomer for polymerization reactions. Specifically, aminophenols can undergo oxidative polymerization to form polyaniline-like structures. mdpi.comtandfonline.com

The polymerization can be initiated either chemically, using an oxidizing agent like ammonium persulfate, or electrochemically. mdpi.comelectrochemsci.org The mechanism involves the oxidation of the monomer to form radical cations, which then couple to form dimers, trimers, and eventually a polymer chain. The resulting polymer can have a complex structure, potentially involving both head-to-tail and head-to-head linkages, as well as cross-linking through the phenolic hydroxyl groups. tandfonline.com The properties of the resulting polymer, such as its conductivity and solubility, are highly dependent on the polymerization conditions and the specific structure of the monomer. mdpi.comtandfonline.com

Kinetic and Mechanistic Studies of this compound Transformations

Understanding the kinetics and mechanisms of the reactions of this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

The determination of reaction rate constants provides quantitative information about the speed of a chemical reaction. For the transformations of substituted phenols and nitroaromatic compounds, various kinetic studies have been conducted to elucidate the reaction mechanisms. mdpi.comrsc.orgnih.gov

For nucleophilic aromatic substitution reactions, the rate is typically dependent on the concentrations of both the substrate and the nucleophile. The rate constants are influenced by the nature of the leaving group, the nucleophile, and the solvent. For instance, in nucleophilic aromatic substitution, the rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and conditions. nih.gov

Kinetic studies on the reactions of substituted phenols with radicals, such as the hydroxyl radical (•OH), have also been performed. mdpi.com These studies often show that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. mdpi.com

| Reactant | Reagent | Reaction Type | Rate Constant (k) | Conditions | Reference |

| p-Nitrophenol | Hydroxyl Radical (•OH) | Radical Addition | 4.5 x 10⁹ M⁻¹s⁻¹ | Aqueous solution | mdpi.com |

| 2,4-Dinitrophenol | Hydroxyl Radical (•OH) | Radical Addition | 1.2 x 10⁹ M⁻¹s⁻¹ | Aqueous solution | mdpi.com |

| o-Dinitrobenzene | Hydroxide Ion (OH⁻) | Nucleophilic Substitution | Slow | 50% v/v dioxane/water, 30°C | cdnsciencepub.com |

| o-Dinitrobenzene | Hydroxide Ion (OH⁻) + H₂O₂ | Nucleophilic Substitution | Accelerated | 50% v/v dioxane/water, 30°C | cdnsciencepub.com |

| 4-Nitrofluorobenzene | para-substituted phenoxides | Nucleophilic Substitution | Varies (βnuc = 0.91) | Liquid ammonia | nih.gov |

Table 1: Representative Reaction Rate Constants for Related Compounds

This table is for illustrative purposes and the actual rate constants for this compound would need to be determined experimentally.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the pathways of chemical transformations. For compounds structurally related to this compound, such as other aminophenols and nitrophenols, various intermediates have been identified during oxidation processes.

Electrochemical Oxidation Intermediates: The electrochemical oxidation of aminophenols is a complex process involving the transfer of electrons and protons, often leading to the formation of reactive intermediates. researchgate.netua.es For p-aminophenol, oxidation involves a two-electron, two-proton process that generates a p-quinoneimine intermediate. researchgate.netustc.edu.cn This intermediate is often unstable and can undergo subsequent reactions. In aqueous acidic media, this quinonimine intermediate is susceptible to hydrolysis, which breaks it down to form p-benzoquinone and ammonia. ua.esustc.edu.cn

In non-aqueous media, the oxidation of p-aminophenol can also proceed through a two-step one-electron transfer, forming a radical cation intermediate initially, with the final product being quinonimine. ustc.edu.cn Dimerization of intermediates has also been observed. ustc.edu.cn For o-aminophenols, the electrochemical oxidation mechanism often involves dimerization reactions. researchgate.net Given the structure of this compound, it is plausible that its electrochemical oxidation would initially form a corresponding quinoneimine intermediate. The stability and subsequent reaction of this intermediate would be influenced by the methyl and nitro substituents on the aromatic ring.

Ozonation Intermediates: Studies on the ozonation of p-nitrophenol, a related compound, reveal the formation of several aromatic intermediates. capes.gov.brtandfonline.comresearchgate.net The primary pathway involves hydroxylation, leading to the formation of 4-nitrocatechol. tandfonline.comacs.orgtandfonline.com This intermediate is a key product in the initial stages of the degradation process. researchgate.net Further oxidation can lead to ring cleavage and the formation of various carboxylic acids, such as oxalic, acetic, and formic acids. researchgate.net Other identified intermediates in the ozonation of nitrophenols include hydroquinone and p-quinone. researchgate.netacs.org Oxidative coupling or polymerization of phenolic compounds has also been observed, as evidenced by mass spectrometry. tandfonline.comresearchgate.net

The table below summarizes intermediates identified in the oxidation of related aminophenol and nitrophenol compounds.

| Precursor Compound | Reaction Type | Identified Intermediates | Detection Method(s) |

| p-Aminophenol | Electrochemical Oxidation | p-Quinoneimine, Radical cation, p-Benzoquinone | Cyclic Voltammetry, in situ FTIR Spectroscopy, UV-Vis Spectrochemistry |

| o-Aminophenol | Electrochemical Oxidation | Dimerization products | Cyclic Voltammetry |

| p-Nitrophenol | Ozonation | 4-Nitrocatechol, Hydroquinone, p-Quinone, Carboxylic acids (oxalic, acetic), Polymerization products | HPLC, GC/MS, ESI-MS |

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating proposed reaction mechanisms, studying molecular structures, and predicting reactivity. imist.masci-hub.se While specific DFT studies focused on the reaction mechanisms of this compound are scarce, research on related molecules provides valuable data on how substituents influence electronic properties and reactivity.

DFT Analysis of Substituted Phenols: DFT calculations using methods like B3LYP with basis sets such as 6-311G(d,p) have been employed to analyze the molecular structure, electronic properties, and reactivity of substituted phenols like p-nitrophenol and p-aminophenol. imist.ma These studies calculate parameters such as HOMO-LUMO energy gaps, chemical hardness, and molecular electrostatic potential (MEP) maps. The energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. imist.masci-hub.se MEP maps visualize the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. imist.ma For p-nitrophenol, the regions around the oxygen atoms of the nitro group are identified as electron-rich sites for electrophilic attack, whereas for p-aminophenol, the sites are the oxygen of the hydroxyl group and the nitrogen of the amino group. imist.ma

Validation of Molecular Structures and Frequencies: DFT has also been used to optimize the geometries of complex structures derived from nitrophenol derivatives and to calculate their vibrational frequencies. researchgate.net For instance, a study on metal complexes of a Schiff base derived from a nitrophenol used DFT/B3LYP to confirm tetrahedral geometries and found that the computed stretching frequencies for key bonds (C=N, C-O, N-H) were in good agreement with experimental IR data. researchgate.net Similarly, DFT analysis of N-(2-methyl-5-nitro-phenyl)benzamide, which shares the 2-methyl-5-nitrophenyl moiety, was used to optimize the molecular geometry and perform theoretical analyses that correlated well with experimental X-ray diffraction and spectroscopic data. sci-hub.se Such computational studies support the characterization of reaction products and intermediates.

Insights into Reaction Energetics: Computational studies can also shed light on the energetics of reaction pathways. For example, in the study of energetic materials, DFT is used to calculate Wiberg bond indices (WBI) to identify the weakest bonds (trigger bonds) that are likely to break first to initiate decomposition. odu.edu This type of analysis could be applied to the transformations of this compound to predict which bonds are most susceptible to cleavage under specific reaction conditions, thereby validating proposed mechanistic steps.

The table below presents examples of computational methods applied to related compounds.

| Compound Studied | Computational Method | Key Findings |

| p-Nitrophenol, p-Aminophenol | DFT (B3LYP/6-311G(d,p)) | Calculated energy gaps, dipole moments, and MEP maps to predict reactivity and attack sites. imist.ma |

| Metal complexes of a nitrophenol-derived Schiff base | DFT (B3LYP) | Optimized geometries and calculated vibrational frequencies, which agreed with experimental data. researchgate.net |

| N-(2-methyl-5-nitro-phenyl)benzamide | DFT (B3LYP/6-311++G(d,p)) | Optimized molecular geometry and analyzed electronic properties (HOMO-LUMO, MEP), correlating with experimental data. sci-hub.se |

These examples underscore the utility of computational methods in validating the structures of intermediates and products and in providing a theoretical basis for observed reaction pathways.

Computational and Theoretical Investigations of 4 Amino 2 Methyl 5 Nitrophenol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. DFT methods are employed to solve the electronic structure of many-body systems, providing a balance between accuracy and computational cost. imist.ma Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used to model the behavior of substituted phenolic compounds. imist.masci-hub.se

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps determine the molecule's chemical stability, reactivity, and optical properties. imist.mathaiscience.info

For a molecule like 4-Amino-2-methyl-5-nitrophenol, the presence of both electron-donating groups (amino -NH₂, hydroxyl -OH, and methyl -CH₃) and an electron-withdrawing group (nitro -NO₂) creates a push-pull electronic system. DFT calculations would likely show that the HOMO is distributed across the electron-rich phenol (B47542) ring and the amino group, while the LUMO is predominantly localized on the nitro group. imist.mathaiscience.info This separation facilitates intramolecular charge transfer from the donor parts to the acceptor part upon electronic excitation. The HOMO-LUMO gap can be used to calculate various quantum chemical descriptors that quantify the molecule's reactivity. imist.ma

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table illustrates the type of data generated from DFT calculations. Specific values for this compound are not available in the cited literature.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. DFT methods are used to perform this optimization by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. sci-hub.se This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

For this compound, key structural features of interest include the planarity of the benzene (B151609) ring and the orientation of the substituent groups (-NH₂, -OH, -CH₃, -NO₂). Intramolecular hydrogen bonding, for instance between the hydroxyl group and the adjacent nitro group, or between the amino group and the nitro group, can significantly influence the preferred conformation and stabilize the structure. Conformational analysis, often performed by systematically rotating specific bonds and recalculating the energy, helps identify the most stable conformers and the energy barriers between them. acs.org

Table 2: Representative Optimized Geometrical Parameters This table shows examples of data obtained from molecular geometry optimization. Specific values for this compound are not available in the cited literature but are typically compared with experimental X-ray diffraction data where available. sci-hub.seacs.org

| Parameter | Description |

|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-O). |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., C-C-C, C-N-O). |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign the characteristic vibrational modes of the molecule's functional groups. sci-hub.se For example, calculations can predict the stretching frequencies for O-H, N-H, C-H, C=C, and N-O bonds. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). acs.org These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and corresponding oscillator strengths. researchgate.net For this compound, the predicted spectrum would likely feature a significant absorption band corresponding to the HOMO→LUMO transition, representing the intramolecular charge transfer. researchgate.netresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a larger system such as in a solvent or a condensed phase. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of dynamic processes. mdpi.com

The solvent environment can have a profound impact on a molecule's structure, stability, and reactivity. MD simulations are used to model these effects explicitly by surrounding the molecule of interest with a large number of solvent molecules (e.g., water). nih.gov By analyzing the simulation trajectory, researchers can study how solvent molecules arrange themselves around the solute and form hydrogen bonds or other interactions.

The hydration free energy (HFE), which is the free energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated using methods like thermodynamic integration. nih.gov This value provides insight into the molecule's solubility and hydrophobicity. For this compound, MD simulations in water would reveal how water molecules interact with the polar -OH, -NH₂, and -NO₂ groups, which is crucial for understanding its behavior in aqueous environments.

In solid or liquid phases, molecules interact with each other through forces like van der Waals forces, electrostatic interactions, and hydrogen bonding. MD simulations of a system containing many this compound molecules can reveal how these intermolecular forces dictate the material's bulk properties. researchgate.net

These simulations can predict how the molecules pack in a crystal lattice or how they are structured in a liquid state. Analysis of the radial distribution functions from the simulation can show the preferred distances and orientations between neighboring molecules. Understanding these interactions is key to predicting properties like melting point, density, and the mechanical stability of the condensed phase. chemmethod.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-2-isopropyl-5-methylphenol |

| N-(2-methyl-5-nitro-phenyl)benzamide |

| 3-methyl-4-nitrophenol |

| 4-Amino-2-[(diethylamino)methyl]phenol |

| p-aminophenol |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a cornerstone of computational chemistry, used to map the energetic landscape of a chemical reaction from reactants to products. This involves identifying intermediates, transition states, and calculating the activation energies required for the transformation to occur.

The energetic profile of a chemical reaction provides critical information about its feasibility and rate. For this compound, a primary transformation of interest is the reduction of the nitro (-NO₂) group to an amino (-NH₂) group, a common reaction for nitroaromatic compounds. Density Functional Theory (DFT) is a widely used method to calculate the energies of the molecules involved. jlu.edu.cnresearchgate.net

Substituents on the phenol ring significantly influence the energetic profile. The electron-donating amino group and the electron-withdrawing nitro group on the same ring in this compound create a complex electronic environment. DFT studies on substituted phenols have shown that electron-withdrawing groups, like the nitro group, generally lower the O-H bond dissociation energy, while electron-donating groups have the opposite effect. acs.org The methyl group also contributes a mild electron-donating effect. The interplay of these groups dictates the stability of the parent molecule and the intermediates along a reaction coordinate.

To illustrate the concept, the energetic parameters for the reduction of the closely related 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) are often studied. These calculations provide a model for the transformation of this compound.

Table 1: Example Energetic Parameters from DFT Studies on Analogous Nitrophenols Note: These values are for representative nitrophenols and serve to illustrate the types of data generated in computational studies. The specific values for this compound would require dedicated calculations.

| Parameter | Description | Example Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | -6.5 to -7.5 | Indicates nucleophilic character. | imist.ma |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; relates to the ability to accept electrons. | -2.0 to -3.0 | Indicates electrophilic character and susceptibility to reduction. | jlu.edu.cnimist.ma |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | ~4.5 | Relates to molecular stability and reactivity; a smaller gap suggests higher reactivity. | rjpn.org |

| Activation Energy (Ea) for Nitro Reduction | The energy barrier that must be overcome for the reduction reaction to proceed. | ~15-25 | Determines the reaction rate. Lower Ea means a faster reaction. | researchgate.net |

The reduction of nitrophenols is often slow and requires a catalyst. Computational modeling is instrumental in elucidating the mechanisms of these catalytic reactions. acs.orgmdpi.com The catalytic reduction of 4-nitrophenol is a benchmark reaction used to test the efficiency of new catalysts, and its mechanism has been extensively studied theoretically. nih.govacs.org

A widely accepted mechanism for the catalytic reduction of nitrophenols (like 4-nitrophenol) using sodium borohydride (B1222165) (NaBH₄) and a metal nanoparticle catalyst (e.g., Gold, Silver, Platinum) involves several key steps that can be modeled computationally:

Adsorption: Both the nitrophenol molecule and the borohydride ions adsorb onto the surface of the metal catalyst. DFT calculations can determine the most stable adsorption geometries and calculate the adsorption energies. researchgate.netnih.gov

Electron Transfer: Electrons are transferred from the borohydride (donor) to the nitrophenol (acceptor) via the conductive metal nanoparticle. Computational models can map the electron density transfer. researchgate.net

Hydrogenation: The nitro group is sequentially hydrogenated, forming intermediates such as the corresponding nitroso and hydroxylamine (B1172632) species, before yielding the final aminophenol. mdpi.com

Desorption: The final product, an aminophenol, desorbs from the catalyst surface, freeing the catalytic site for the next cycle.

DFT studies have shown that the catalyst surface is not merely a passive scaffold but actively participates in the reaction by weakening specific bonds, such as the N-O bond in the nitro group, thereby lowering the activation energy of the reduction. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their reactivity. jst.go.jptubitak.gov.tr These models are built on the principle that the reactivity of a chemical is determined by its molecular structure and, by extension, its physicochemical properties. For a class of compounds like substituted nitrophenols, QSRR can predict reactivity without the need for extensive laboratory experiments for every new molecule. nih.gov

The first step in building a QSRR model is to generate numerical representations of the molecular structure, known as molecular descriptors. nih.gov For a molecule like this compound, thousands of descriptors can be calculated, falling into several categories:

Quantum Chemical Descriptors: These are derived from computational chemistry calculations (like DFT) and describe the electronic properties of the molecule. Examples include the energy of the HOMO and LUMO, dipole moment, atomic charges, and the electrophilicity index. imist.manih.gov

Constitutional Descriptors: These are the most straightforward, describing the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

Geometric Descriptors: These describe the 3D properties of the molecule, such as its surface area and volume.

Given the vast number of potential descriptors, a crucial step is feature selection to identify the subset that has the most significant correlation with the reactivity being modeled, while avoiding model overfitting. nih.gov Statistical methods like genetic algorithms (GA) and multiple linear regression (MLR) are often employed for this purpose. nih.gov

Table 2: Common Molecular Descriptors in QSRR Studies of Nitroaromatic Compounds

| Descriptor Class | Descriptor Example | Description | Relevance to Reactivity | Reference |

|---|---|---|---|---|

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO indicates a greater ability to accept electrons, often correlating with higher reactivity in reduction reactions. | nih.govresearchgate.net |

| Quantum Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility, which can affect reaction kinetics in solution. | imist.ma |

| Quantum Chemical | Electrophilicity Index (ω) | A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. | High values indicate a strong electrophile, suggesting high reactivity towards nucleophiles. | imist.marjpn.org |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can relate to transport properties and steric effects. | mdpi.com |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Can correlate with molecular shape and surface area, affecting interactions with catalysts or other reactants. | nih.gov |

Once the most relevant descriptors are selected, a mathematical model is constructed to link them to the observed reactivity. The most common method is Multiple Linear Regression (MLR), which generates a simple linear equation. nih.gov More advanced, non-linear methods like Support Vector Machines (SVR) and Artificial Neural Networks (ANN) are also used, particularly when the relationships are complex. mdpi.comresearchgate.net

For example, a hypothetical QSRR model for the reactivity (R) of a substituted nitrophenol in a reduction reaction might look like:

R = c₀ + c₁(ELUMO) - c₂(HOMO-LUMO Gap) + c₃(ω)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model indicates that reactivity increases with a lower LUMO energy and a higher electrophilicity index (ω), but decreases with a larger HOMO-LUMO gap (a measure of stability).

These models must be rigorously validated to ensure they are robust and have predictive power for new compounds not included in the initial training set. nih.govmdpi.com Successful QSRR models not only predict reactivity but also provide valuable mechanistic insights by highlighting the key structural and electronic features that control the chemical behavior of the compounds. nih.gov For this compound, the presence of strong electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups suggests that quantum chemical descriptors related to electron distribution would be particularly critical in any QSRR model of its reactivity. imist.ma

Advanced Analytical Methodologies for 4 Amino 2 Methyl 5 Nitrophenol in Complex Matrices

High-Resolution Chromatographic Techniques

Chromatographic methods are paramount for isolating 4-Amino-2-methyl-5-nitrophenol from interfering components within a sample. The choice of technique is dictated by the analyte's physicochemical properties and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful tool for separating volatile and thermally stable compounds. However, the polar nature and low volatility of this compound, due to its amino (-NH2) and hydroxyl (-OH) groups, prevent its direct analysis by GC. These functional groups can cause poor peak shape and strong adsorption to the GC column. ethernet.edu.etnih.gov To overcome these limitations, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. ethernet.edu.et

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups. ethernet.edu.et Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen atoms with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. ethernet.edu.etnih.gov The resulting derivative is significantly more volatile and exhibits improved chromatographic behavior.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other matrix components based on its boiling point and interaction with the capillary column's stationary phase. The mass spectrometer then detects the separated compound, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for positive identification. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level analysis.

Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | To create volatile TMS derivatives of the -OH and -NH2 groups. |

| Reaction Conditions | 70°C for 60 minutes | To ensure complete derivatization of the analyte. |

| GC Column | SLB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of semi-volatile compounds. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | To achieve optimal separation of the analyte from matrix components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Detection | Full Scan (m/z 50-500) & SIM | Full scan for identification; SIM for quantification of target ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for analyzing non-volatile and polar compounds like this compound, without the need for derivatization. researchgate.net This method is particularly well-suited for complex matrices such as wastewater or biological fluids. miamioh.edu

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). An Acquity UPLC BEH C18 column or similar is often employed, where the analyte is separated based on its polarity. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion. In tandem mass spectrometry (MS/MS), the precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling very low limits of detection.

Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Efficiently elutes the analyte and separates it from interferences. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical UPLC systems. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates charged molecules for MS analysis; mode is chosen for best sensitivity. |

| MS/MS Transition | Precursor Ion (e.g., [M+H]+) → Product Ion(s) | Highly specific detection and quantification of the target analyte. |

| Collision Energy | Optimized for specific precursor-product transition | To induce characteristic fragmentation of the selected precursor ion. |

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) offers an alternative high-resolution separation mechanism based on the differential migration of charged species in an electric field. This technique is known for its high peak efficiency, rapid analysis times, and minimal sample consumption. chemicalbook.com For this compound, its amphoteric nature (possessing both a basic amino group and an acidic phenolic group) makes it an ideal candidate for CE analysis.

The separation can be manipulated by adjusting the pH of the background electrolyte (BGE). At a low pH, the amino group will be protonated, and the compound will migrate as a cation. At a high pH, the phenolic group will be deprotonated, and it will migrate as an anion. This pH-dependent mobility is crucial for optimizing separation from matrix components and potential isomers. Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants in the BGE, can be employed to separate neutral and charged species simultaneously, offering another powerful tool for complex sample analysis. Detection is commonly performed using UV-Vis spectrophotometry, but coupling CE to a mass spectrometer (CE-MS) can provide greater sensitivity and structural confirmation.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

While chromatographic techniques are essential for separation and quantification, advanced spectroscopic methods are required for definitive structural confirmation and to gain deeper insight into the molecule's properties.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the connectivity and spatial relationships of all atoms in the molecule.

¹H NMR: This experiment provides information about the number of different types of protons and their chemical environment. The aromatic region of the spectrum for this compound is expected to show two singlets (or two very closely coupled doublets), corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons, as well as the methyl, amino, and hydroxyl protons, are influenced by the electronic effects of the substituents.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, including those in the aromatic ring and the methyl group.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, although in this highly substituted ring, long-range couplings might be weak.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is critical for confirming the substitution pattern on the aromatic ring. For instance, an HMBC experiment would show a correlation from the methyl protons to the C2 carbon and its neighbors (C1 and C3), definitively placing the methyl group.

Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H3 | ~6.8 - 7.0 | Singlet | Ortho to methyl and meta to nitro, shielded by amino group. |

| H6 | ~7.5 - 7.7 | Singlet | Ortho to nitro group and meta to amino group, deshielded. |

| -CH₃ | ~2.1 - 2.3 | Singlet | Typical range for an aromatic methyl group. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | Chemical shift is variable and depends on concentration and solvent. |

| -OH | ~9.0 - 10.0 | Broad Singlet | Phenolic proton, chemical shift is variable. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy (typically <5 ppm). This capability allows for the determination of the elemental formula of the parent ion and its fragments, providing a very high degree of confidence in the compound's identification.

For this compound (C₇H₈N₂O₃), the calculated exact mass of the neutral molecule is 168.0535 g/mol . HRMS analysis would measure the mass of the protonated molecule [M+H]⁺ at m/z 169.0608 or the deprotonated molecule [M-H]⁻ at m/z 167.0462. Comparing the measured exact mass to the theoretical mass can confirm the elemental composition.

Furthermore, HRMS/MS experiments provide high-resolution data on fragment ions, allowing for the elucidation of fragmentation pathways. This detailed information helps to distinguish the target analyte from isomers, which may have the same exact mass but will exhibit different fragmentation patterns. Common fragmentation pathways for this molecule could involve the loss of the nitro group (NO₂), water (H₂O) from the phenolic hydroxyl and an adjacent methyl proton, or carbon monoxide (CO).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups and molecular structure of this compound. These techniques probe the vibrational energy levels of molecules, yielding a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Phenols exhibit a characteristic broad O-H stretching band around 3500 cm⁻¹ and C–O stretching near 1050 cm⁻¹. libretexts.org The presence of the amino (-NH₂) group would introduce N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The nitro (-NO₂) group is identified by its strong asymmetric and symmetric stretching vibrations, usually found near 1543 cm⁻¹ and 1335 cm⁻¹, respectively. researchgate.net Aromatic C-H and C=C ring stretching vibrations also appear in the fingerprint region of the spectrum. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nsf.gov It is particularly useful for identifying symmetric vibrations and bonds that are weakly active in FT-IR. For nitrophenol isomers, characteristic Raman peaks are observed for the nitro group's symmetric and asymmetric stretching vibrations (around 1333-1430 cm⁻¹) and C-H deformations (1134-1279 cm⁻¹). spectroscopyonline.com The analysis of this compound would reveal specific peaks related to the vibrations of the substituted benzene ring, as well as the amino, methyl, and nitro functional groups, providing a comprehensive structural profile. spectroscopyonline.comresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Phenolic O-H | Stretching (H-bonded) | 3500-3300 (broad) | Weak |

| Amino N-H | Stretching | 3500-3300 | Variable |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Methyl C-H | Stretching | 2975-2860 | Strong |

| Aromatic C=C | Ring Stretching | 1600, 1500 | Strong |

| Nitro N=O | Asymmetric Stretch | ~1540 | Strong |

| Nitro N=O | Symmetric Stretch | ~1335 | Strong |

| Phenolic C-O | Stretching | ~1230 | Variable |

| Amino C-N | Stretching | ~1360 | Variable |

Note: The exact positions of the peaks can be influenced by the molecular environment, including solvent and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Redox State Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for analyzing compounds with chromophores—parts of a molecule that absorb light in the UV-visible range. The aromatic ring system in this compound, substituted with auxochromic (-OH, -NH₂, -CH₃) and chromophoric (-NO₂) groups, gives rise to distinct electronic transitions that can be monitored.

The UV-Vis absorption spectrum of nitrophenols is highly dependent on the pH of the solution. rsc.org In acidic to neutral conditions, the phenol (B47542) exists in its protonated form. Upon increasing the pH, the phenolic proton dissociates, forming the phenolate ion. This deprotonation leads to increased electron delocalization across the molecule, resulting in a bathochromic (red) shift of the main absorption band to a longer wavelength. nih.govresearchgate.net For instance, 4-nitrophenol (B140041) in its protonated state shows an absorption maximum around 317 nm, which shifts to approximately 400 nm upon formation of the 4-nitrophenolate ion in basic conditions. tandfonline.comresearchgate.net An isosbestic point, where the molar absorptivity of the two species is equal, is often observed, which can be used for accurate quantification regardless of pH fluctuations within a certain range. researchgate.net

This pH-dependent spectral shift allows for precise monitoring of the compound's protonation state. Furthermore, changes in the redox state of the molecule, such as the reduction of the nitro group to a hydroxylamine (B1172632) or an amino group, result in significant changes in the UV-Vis spectrum. The peak at 400 nm, characteristic of the nitrophenolate ion, typically disappears, while a new peak corresponding to the reduction product (e.g., 4-aminophenol) appears at a shorter wavelength, often around 300 nm. researchgate.nettandfonline.com This spectral evolution enables real-time monitoring of reaction kinetics and redox transformations. lcms.czdrexel.edu

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Nitrophenol Derivatives at Different pH Values

| Compound Form | pH Condition | Typical λmax (nm) |

| Protonated Nitrophenol | Acidic (e.g., pH < 5) | ~317-320 |

| Deprotonated Nitrophenolate | Basic (e.g., pH > 9) | ~400 |

| Reduction Product (Aminophenol) | N/A | ~300 |

Note: Data is generalized from various nitrophenol studies. nih.govresearchgate.nettandfonline.com

Electrochemical Analytical Techniques

Electrochemical methods offer high sensitivity and selectivity for the analysis of redox-active compounds like this compound. The presence of the electrochemically reducible nitro group and the oxidizable amino and phenolic groups makes this molecule particularly well-suited for electrochemical investigation. nih.govacs.org

Cyclic Voltammetry for Redox Potential Determination and Reaction Pathway Probing

Cyclic Voltammetry (CV) is a potentiodynamic technique used to study the electrochemical behavior of a substance. By scanning the potential of an electrode and measuring the resulting current, CV can determine the redox potentials and provide insights into the mechanisms of electron transfer reactions.

For nitrophenols, CV typically reveals an irreversible cathodic peak corresponding to the reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) group. nih.govresearchgate.net This four-electron, four-proton process is often followed by further electrochemical reactions. The potential at which this reduction occurs is influenced by the electrode material and the pH of the supporting electrolyte. The amino (-NH₂) and phenolic hydroxyl (-OH) groups on the this compound molecule can also undergo oxidation at specific anodic potentials. By analyzing the number of peaks, their potentials, and how they change with scan rate and pH, it is possible to probe the detailed reaction pathways and identify transient intermediates. bohrium.com

Amperometry and Potentiometry for Quantitative Determination

Amperometry involves applying a constant potential to a working electrode and measuring the current as a function of time. This technique is highly sensitive for quantitative analysis. acs.org For the determination of this compound, a potential can be set at which either the nitro group is reduced or the amino/phenol groups are oxidized. The resulting current is directly proportional to the concentration of the analyte in the solution. aip.org Amperometric sensors, often based on modified electrodes to enhance sensitivity and selectivity, can achieve very low detection limits, making them suitable for trace analysis in complex matrices. nih.govnih.govresearchgate.net

Potentiometry measures the potential difference between two electrodes in the absence of an applied current. acs.org This technique is the basis for ion-selective electrodes (ISEs) and pH meters. While not as commonly used for the direct quantification of nitrophenols as voltammetric methods, potentiometric sensors can be designed to respond to phenolic compounds. The response would be based on the interaction of the analyte with a specific membrane, leading to a change in potential that can be correlated with the analyte's concentration.

Table 3: Comparison of Electrochemical Techniques for this compound Analysis

| Technique | Principle | Information Obtained | Application |

| Cyclic Voltammetry | Current measured during a potential scan | Redox potentials, reaction mechanisms, reversibility | Qualitative analysis, mechanistic studies |

| Amperometry | Current measured at a constant potential | Concentration | Quantitative trace analysis, sensor development |

| Potentiometry | Potential measured at zero current | Concentration (ion activity) | pH measurement, specific ion sensing |

Application of Hyphenated Techniques for In-Situ Reaction Monitoring and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing this compound. They provide both separation of components and their specific identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for impurity profiling in pharmaceutical and chemical synthesis. chimia.chresolvemass.ca LC separates the target compound from its starting materials, by-products, and degradation products. The eluent is then introduced into a mass spectrometer, which provides molecular weight and structural information for each separated component. This allows for the confident identification and quantification of even trace-level impurities. researchgate.netresearchgate.net For compounds like this compound, LC-MS is particularly powerful as it handles non-volatile and polar compounds without the need for derivatization. wln.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Due to the polarity and low volatility of phenolic compounds, derivatization is often required prior to GC analysis to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization agents include silylating agents (like BSTFA) or alkylating agents (like diazomethane), which react with the acidic phenolic and amino protons. nih.govresearchgate.netmdpi.com Once derivatized, GC-MS provides excellent separation efficiency and definitive identification based on mass spectra.

These hyphenated techniques are also adaptable for in-situ reaction monitoring . By coupling a sampling probe from a reaction vessel directly to the analytical instrument (e.g., via a flow-through cell for LC or a specialized interface), it is possible to track the concentration of reactants, intermediates, and products in near real-time. This provides critical data for understanding reaction kinetics, optimizing process parameters, and ensuring product quality.

Applications of this compound in Materials Science and Industrial Chemistry

Following a comprehensive review of available scientific literature, patents, and technical documentation, it has been determined that there is limited specific research data on the applications of the chemical compound this compound in the precise areas of materials science and industrial chemistry as outlined in the requested article structure.

The search encompassed the compound's use as a precursor for organic colorants, its role in the development of azo and polymeric dyes, and its utilization in advanced functional materials, including polymers, optoelectronics, and chemical sensors.

While information exists for related isomers such as 2-Amino-5-nitrophenol and for the broader class of aminophenols and nitrophenols, the specific data for this compound is not sufficiently detailed in the public domain to construct a thorough and scientifically rigorous article according to the provided subsections.

One patent mentions this compound in a list of potential components for hair coloring formulations, which may involve azo dyes. google.ht However, this mention does not provide the detailed research findings, synthesis pathways, or performance data required to populate the specified sections of the article.

Therefore, it is not possible to generate the requested article with the required depth and adherence to the strict outline based on the currently available scientific and technical information.

Applications of 4 Amino 2 Methyl 5 Nitrophenol in Materials Science and Industrial Chemistry

Role as a Synthetic Intermediate for Complex Organic Scaffolds

4-Amino-2-methyl-5-nitrophenol is a versatile organic compound that serves as a valuable starting material for the synthesis of more complex molecular structures. Its utility stems from the presence of multiple reactive functional groups—an amino group, a hydroxyl group, and a nitro group—attached to a benzene (B151609) ring. These groups can undergo a variety of chemical transformations, allowing for the construction of intricate organic scaffolds, particularly heterocyclic compounds.

Building Block for Heterocyclic Compounds

The arrangement of the amino and hydroxyl groups in an ortho position on the phenol (B47542) ring makes this compound a key precursor for the synthesis of various heterocyclic systems. This structural motif is particularly well-suited for condensation reactions with a range of reagents to form five- and six-membered heterocyclic rings.

One of the most prominent applications of o-aminophenols is in the synthesis of benzoxazoles . The reaction of an o-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or ester) leads to the formation of a 2-substituted benzoxazole. This reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration. The general reaction is catalyzed by acids and can be carried out under various conditions, including the use of Brønsted or Lewis acids, and sometimes under solvent-free conditions. While specific studies on this compound are not abundant, the reactivity of analogous o-aminophenols is well-documented. For instance, the reaction of 2-aminophenol (B121084) with aldehydes can yield 2-substituted benzoxazoles. organic-chemistry.org Similarly, the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, is a known method for producing various 2-substituted benzoxazoles. organic-chemistry.org The presence of the methyl and nitro groups on the this compound ring would be expected to influence the reactivity and properties of the resulting benzoxazole derivatives.

Another important class of heterocyclic compounds derivable from o-aminophenols are phenoxazines . These are typically synthesized through the oxidative condensation of two molecules of an o-aminophenol or the condensation of an o-aminophenol with a catechol or quinone derivative. For example, 'FLAsH dyes' based on the phenoxazine core have been synthesized using 2-amino-5-nitrophenol as a starting component. nih.gov Phenoxazine and its derivatives are of significant interest due to their applications as dyes, fluorescent probes, and in medicinal chemistry. nih.gov The synthesis of phenoxazine derivatives can be achieved through various routes, including the reaction of 2-aminophenol with dihaloarenes containing electron-withdrawing groups. nih.gov

Furthermore, this compound can serve as a precursor for azo dyes . The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. 2-Amino-5-nitrophenol is a known intermediate in the manufacture of several azo dyes, including CI Solvent Red 8. nih.gov These dyes find applications in coloring textiles, synthetic resins, lacquers, and inks. nih.govnbinno.com

The following table summarizes the potential heterocyclic compounds that can be synthesized from this compound based on the known reactivity of similar aminophenols.

| Starting Material | Reagent | Resulting Heterocycle | Potential Applications |

| This compound | Carboxylic Acids / Aldehydes | 2-Substituted-6-methyl-5-nitrobenzoxazoles | Pharmaceuticals, Agrochemicals, Fluorescent materials |

| This compound | o-Benzoquinone derivatives | Substituted Phenoxazines | Dyes, Redox indicators, Medicinal agents |

| This compound | Diazotization then coupling agent | Azo Dyes | Textile dyes, Pigments, Inks |

Precursor for Complex Organic Scaffolds with Diverse Architectures

Beyond the direct synthesis of common heterocyclic systems, this compound can be utilized as a foundational element for constructing more elaborate and diverse organic architectures. The functional groups on the molecule can be selectively modified to introduce new functionalities and build up molecular complexity.

For instance, the nitro group can be reduced to a second amino group, transforming the molecule into a diaminophenol derivative. This diamino compound can then be used in a wider range of condensation and polymerization reactions to create more complex scaffolds. The reduction of the nitro group is a common strategy in organic synthesis to introduce a versatile amino group.

The amino and hydroxyl groups can also be protected, allowing for reactions to be carried out on other parts of the molecule or on substituents that have been added. This selective protection and deprotection strategy is a cornerstone of multi-step organic synthesis, enabling the construction of highly functionalized and stereochemically complex molecules.

The inherent reactivity of the aromatic ring itself can be exploited. Electrophilic aromatic substitution reactions can be used to introduce additional substituents, further functionalizing the scaffold. The existing substituents (amino, hydroxyl, methyl, and nitro groups) will direct the position of any new incoming groups, offering a degree of control over the final structure.

Catalytic Applications or as a Ligand Component in Catalysis

While this compound itself is not typically used directly as a catalyst, its structure makes it an excellent candidate to function as a ligand in the formation of transition metal complexes with catalytic activity. The presence of both a hydroxyl (O) and an amino (N) group in an ortho arrangement allows it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.

Use in Organic Synthesis as a Catalyst or Co-catalyst

There is limited direct evidence of this compound being used as a primary catalyst in organic synthesis. However, Schiff bases derived from aminophenols are known to form complexes with metals that exhibit catalytic activity. For example, Co(II) complexes of a Schiff base derived from 2-amino-4-nitrophenol (B125904) and salicylaldehyde have been synthesized and studied for their potential catalytic applications. jocpr.com These types of complexes have been shown to be active in various oxidation reactions. jocpr.com

It is plausible that Schiff bases of this compound, formed by condensation with aldehydes or ketones, could also act as ligands for transition metals, yielding complexes with catalytic properties. These complexes could potentially catalyze a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Metal-Ligand Complexation for Catalytic Systems

The field of catalysis heavily relies on the design and synthesis of ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. Aminophenol-based ligands have gained significant attention in this regard. derpharmachemica.com

Transition metal complexes containing aminophenol-based ligands have been shown to be effective catalysts in a variety of reactions. For instance, iron(II)-2-aminophenolate complexes have been reported to react with dioxygen, mimicking the function of 2-aminophenol dioxygenases. derpharmachemica.com Copper(II) complexes with N,O-chelating Schiff base ligands derived from aminophenols have been used as catalysts for the reduction of 4-nitrophenol (B140041). mdpi.com

This compound can form stable chelate complexes with transition metals such as copper, nickel, cobalt, and iron. The coordination of the amino and hydroxyl groups to the metal center can create a stable catalytic species. The electronic properties of the ligand, influenced by the electron-donating methyl group and the electron-withdrawing nitro group, would modulate the redox potential and reactivity of the metal center.

The table below outlines potential catalytic systems that could be developed using this compound as a ligand component.

| Metal Ion | Ligand (derived from) | Potential Catalytic Application |

| Copper (II) | This compound (as is or as a Schiff base) | Oxidation reactions, Reduction of nitroaromatics |

| Cobalt (II) | Schiff base of this compound | Oxidation reactions, Hydrogenation reactions |

| Iron (II/III) | This compound | Biomimetic oxidation, C-H amination |

| Palladium (II) | Phosphine-functionalized this compound | Cross-coupling reactions, C-H activation |

Environmental Transformation and Degradation Pathways of 4 Amino 2 Methyl 5 Nitrophenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For 4-Amino-2-methyl-5-nitrophenol, the most significant abiotic pathways are likely photolysis, driven by sunlight, and chemical oxidation by reactive species present in the atmosphere and water.

Photolysis and Photoreduction in Aqueous Systems

Nitrophenols are known to absorb sunlight, which can initiate their degradation. The photolysis of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in both gas and aqueous phases has been shown to proceed through dissociation, yielding hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products. For ortho-nitrophenols, photolysis can be initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group, leading to the formation of nitrous acid (HONO). In the case of this compound, the hydroxyl group is not positioned ortho to the nitro group, suggesting that this specific intramolecular mechanism is less likely. However, direct photolysis of the nitro group upon absorption of UV radiation is still a probable degradation route.

Furthermore, the cresol (B1669610) (methylphenol) component of the molecule is also subject to photodegradation. Studies on m-cresol (B1676322) have shown a degradation efficacy of 30% after 6 hours of irradiation at 365 nm, a process that can be enhanced by the presence of iron complexes. The photodegradation of p-cresol, facilitated by a zinc oxide photocatalyst under UV irradiation, has been observed to be most effective in a pH range of 6 to 9, leading to intermediates like 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. This suggests that the methyl group on the this compound ring could be oxidized, or the ring itself could be further hydroxylated during photolysis.

Table 1: Photodegradation Data for Structurally Related Compounds

| Compound | Conditions | Observed Transformation/Efficacy | Reference |

|---|---|---|---|

| 2-Nitrophenol | Gas-phase photolysis | Formation of HONO; Photolysis frequency of 5.73 × 10-5 s-1 | |

| 4-Nitrophenol | Aqueous-phase photolysis | Formation of OH• and NO; Photolysis frequency of 5.25 × 10-6 s-1 for HONO generation | |

| m-Cresol | Irradiation at 365 nm (6 hours) | 30% photodegradation efficacy | |

| p-Cresol | ZnO photocatalyst, UV irradiation | 93% removal of total organic carbon; formation of 4-hydroxy-benzaldehyde |

Chemical Oxidation (e.g., by Reactive Oxygen Species)

Phenolic compounds are generally susceptible to oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (OH•), which are ubiquitous in the environment. The hydroxyl and amino groups on the this compound ring are strong activating groups, which increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack by OH•. This typically leads to the addition of further hydroxyl groups to the ring, forming di- or tri-hydroxylated derivatives, which are often more easily degraded. The methyl group can also be a target for oxidation, potentially being converted to a carboxylic acid group.

Hydrolysis Pathways

Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions. The C-N, C-C, and C-O bonds of the substituted phenol (B47542) ring are generally stable against hydrolysis. This degradation mechanism is more relevant for derivatives such as nitrophenyl esters or sulphates, where the ester linkage can be cleaved by water. For the parent phenol compound itself, hydrolysis is not an environmentally important fate process.

Biotic Transformation Pathways

The biodegradation of this compound is expected to occur under both aerobic and anaerobic conditions, with microbial communities playing a central role in its transformation. The pathways are largely inferred from studies on related nitroaromatic and aminophenolic compounds.

Aerobic Microbial Degradation Studies

Under aerobic conditions, microorganisms can utilize two main strategies to degrade substituted nitrophenols: oxidative and reductive pathways. A common initial step is the reduction of the nitro group to an amino group, or the oxidative removal of the nitro group as nitrite, often facilitated by mono- or dioxygenase enzymes.

The degradation of 2-amino-4-nitrophenol (B125904) has been studied in the phototrophic bacterium Rhodobacter capsulatus. This organism metabolizes the compound through an aerobic, light-dependent pathway, although it does not appear to use it as a primary carbon or nitrogen source. The degradation of 4-amino-m-cresol (4-amino-3-methylphenol), another structural analog, has also been documented. It is known as a metabolite of 3-methyl-4-nitrophenol, which is formed from the insecticide fenitrothion.

Bacterial degradation of aminophenols typically proceeds via ring cleavage. For instance, the aerobic degradation of 2-aminophenol (B121084) is initiated by a dioxygenase that cleaves the aromatic ring to form 2-aminomuconic-6-semialdehyde. A similar ring-cleavage mechanism following initial transformations is plausible for this compound. The degradation of phenol by bacterial consortia has been shown to proceed through both ortho- and meta-cleavage pathways after initial hydroxylation to catechol.

Table 2: Microbial Degradation of Structurally Related Compounds

| Compound | Microorganism/System | Conditions | Key Metabolites/Pathway | Reference |

|---|---|---|---|---|

| 2-Amino-4-nitrophenol | Rhodobacter capsulatus | Aerobic, light-dependent | Metabolized in the presence of other C and N sources | |

| 3-Methyl-4-nitrophenol | Aspergillus niger | Aerobic | 4-Amino-3-methylphenol | |

| 2-Aminophenol | Various bacteria | Aerobic | Ring cleavage via 2-aminophenol-1,6-dioxygenase | |